![molecular formula C29H38N2O7 B10837376 N-benzyl-N-(3-isobutoxy-2-(pyrrolidin-1-yl)propyl)benzo[d][1,3]dioxol-5-amine fumarate](/img/structure/B10837376.png)
N-benzyl-N-(3-isobutoxy-2-(pyrrolidin-1-yl)propyl)benzo[d][1,3]dioxol-5-amine fumarate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CERM-11956 is a novel compound developed by Akzo Nobel NV. It is known for its role as a calcium channel antagonist, specifically targeting voltage-dependent calcium channels. This compound has shown promise in the treatment of cardiovascular diseases, particularly ischemic heart disease .
准备方法
The synthetic routes and industrial production methods for CERM-11956 are not extensively documented in publicly available sources. it is known that the compound is a small molecule with a complex structure, including a benzodioxole moiety and a pyrrolidine ring . The synthesis likely involves multiple steps, including the formation of these rings and their subsequent functionalization.
化学反应分析
CERM-11956 undergoes various chemical reactions, primarily involving its functional groups. Some of the common reactions include:
Oxidation: The benzodioxole moiety can undergo oxidation reactions, leading to the formation of quinones.
Reduction: The compound can be reduced at specific sites, such as the pyrrolidine ring.
Substitution: The aromatic rings in CERM-11956 can undergo electrophilic and nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
CERM-11956 has been extensively studied for its cardioprotective effects. It has shown significant anti-ischemic activity, making it a potential therapeutic agent for ischemic heart disease . Additionally, its role as a calcium channel antagonist has made it a valuable tool in studying calcium signaling pathways in various biological systems .
In the field of chemistry, CERM-11956 is used as a reference compound for studying the effects of calcium channel antagonists. In biology and medicine, it is used to investigate the mechanisms of calcium channel blockade and its effects on cellular functions.
作用机制
CERM-11956 exerts its effects by blocking voltage-dependent calcium channels. These channels are crucial for the influx of calcium ions into cells, which is essential for various cellular processes, including muscle contraction and neurotransmitter release. By inhibiting these channels, CERM-11956 reduces calcium influx, leading to decreased cardiac muscle contraction and reduced oxygen demand in the heart. This mechanism makes it effective in treating ischemic heart disease .
相似化合物的比较
CERM-11956 is similar to other calcium channel antagonists, such as nifedipine, verapamil, diltiazem, bepridil, lidoflazine, mioflazine, and dipyridamole . it stands out due to its potent anti-ischemic activity with minimal negative inotropic effects. This makes it a promising candidate for further development as a cardiovascular therapeutic agent .
Similar Compounds:
- Nifedipine
- Verapamil
- Diltiazem
- Bepridil
- Lidoflazine
- Mioflazine
- Dipyridamole
CERM-11956’s unique combination of high efficacy and low side effects highlights its potential as a valuable addition to the arsenal of cardiovascular drugs .
属性
分子式 |
C29H38N2O7 |
|---|---|
分子量 |
526.6 g/mol |
IUPAC 名称 |
N-benzyl-N-[3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]-1,3-benzodioxol-5-amine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C25H34N2O3.C4H4O4/c1-20(2)17-28-18-23(26-12-6-7-13-26)16-27(15-21-8-4-3-5-9-21)22-10-11-24-25(14-22)30-19-29-24;5-3(6)1-2-4(7)8/h3-5,8-11,14,20,23H,6-7,12-13,15-19H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI 键 |
AZZVBCJRSYUICI-WLHGVMLRSA-N |
手性 SMILES |
CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC3=C(C=C2)OCO3)N4CCCC4.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC3=C(C=C2)OCO3)N4CCCC4.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(1-hydroxybutan-2-ylamino)ethylamino]butan-1-ol;2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B10837294.png)
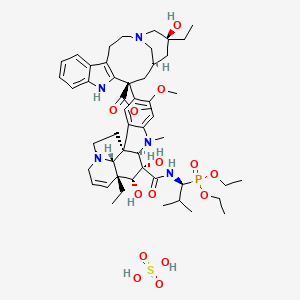
![(3S,6R,10S,13E)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B10837320.png)
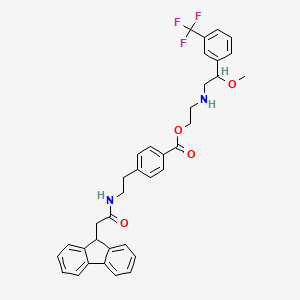
![1-Naphthalenesulfonic acid, 3-hydroxy-4-[(1-hydroxy-2-naphthalenyl)azo]-](/img/structure/B10837341.png)
![4-[[[1-[2-[[2-[[2-[[2-[[2-[[[1-[2-[[2-[[[1-[2-[[2-[[[1-(2-aminopropanoyl)pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-4-carboxybutanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxyethylidene]amino]-3-carboxypropanoyl]oxyamino]-1,4-dihydroxy-4-iminobutylidene]amino]-1-hydroxypropylidene]amino]-3-hydroxybutanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-5-[1-[1-[1-[1-[1-[[1-[1-[1-[1-[5-carbamimidamido-1-[5-carbamimidamido-1-[1-[1-[1-[1-[1-[1-[[5-carbamimidamido-1-[2-[N-[5-carbamimidamido-1-[1-carboxy-2-(4-hydroxyphenyl)ethyl]imino-1-hydroxypentan-2-yl]-C-hydroxycarbonimidoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]oxy-3-hydroxy-1-oxobutan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxy-4-methylsulfanylbutan-2-yl]imino-1,4-dihydroxy-4-iminobutan-2-yl]imino-1-hydroxy-3-methylpentan-2-yl]imino-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]imino-1-hydroxypentan-2-yl]imino-1-hydroxypentan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-3-carboxy-1-hydroxypropan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxypropan-2-yl]amino]oxy-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxy-4-methylsulfanylbutan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-5-hydroxypentanoic acid](/img/structure/B10837349.png)

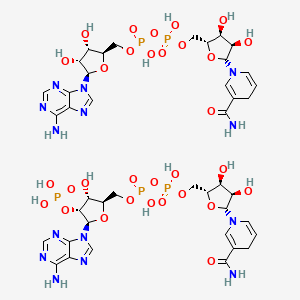
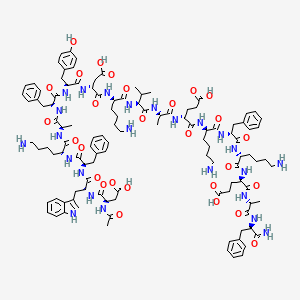

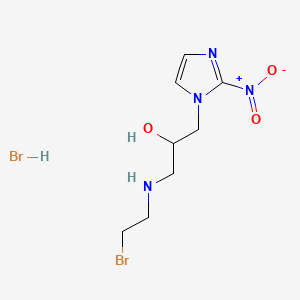

![disodium;2-[8-(carboxylatomethyl)-17-(1H-indol-3-ylmethyl)-14-(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-11-thiophen-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetate](/img/structure/B10837388.png)
![Ethyl N-[4-[[(2R,4S)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate](/img/structure/B10837396.png)